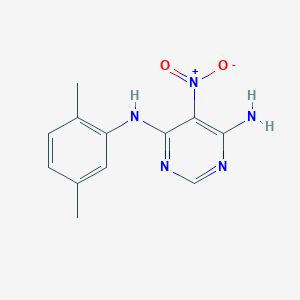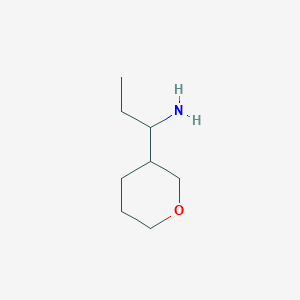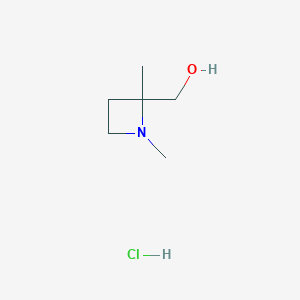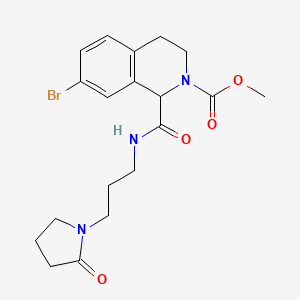
(4-((3,5-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,5-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone, commonly known as DMQD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMQD belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
科学的研究の応用
Catalytic Activity and Structural Analysis
Research involving similar quinolinyl and piperidinyl structures has demonstrated potential in catalytic activities and provided insights into their structural properties. For instance, studies on dioxidovanadium(V) complexes with hydrazone ligands, which include piperidine as a monodentate alkylamine base, show potential catalytic activity in the aerial oxidation of L-ascorbic acid. These complexes, through hydrogen bonding, form centrosymmetric dimers in their solid-state structure, revealing intricate details of their molecular architecture and interactions (Mondal, Drew, & Ghosh, 2010).
Molecular Interactions and Antagonistic Properties
In molecular pharmacology, compounds featuring piperidinyl structures have been investigated for their interaction with biological receptors. A study on the molecular interaction of an antagonist with the CB1 cannabinoid receptor emphasizes the role of conformational analysis and pharmacophore models in understanding the binding interactions and activity of such compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial and Antioxidant Potency
The synthesis and evaluation of compounds bearing piperidinyl and quinolinyl moieties have shown promising antimicrobial and antioxidant activities. For example, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines exhibited significant activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019). Similarly, derivatives including piperidin-4-one structures have been synthesized and characterized for their antioxidant efficacy, indicating their utility in combating oxidative stress (Dineshkumar & Parthiban, 2022).
特性
IUPAC Name |
[4-(3,5-dimethylanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-16-7-8-21-20(14-16)22(25-19-12-17(2)11-18(3)13-19)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOSVLZAGWLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)C)C)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2464487.png)





![11-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2464495.png)




![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate](/img/structure/B2464503.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2464508.png)
